molecular formula C8H8FNO B1330272 n-(5-Fluoro-2-methylphenyl)formamide CAS No. 366-48-3

n-(5-Fluoro-2-methylphenyl)formamide

Cat. No. B1330272
CAS RN: 366-48-3
M. Wt: 153.15 g/mol
InChI Key: PGJLDNYAIHHJJQ-UHFFFAOYSA-N
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Description

“N-(5-Fluoro-2-methylphenyl)formamide” is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 . The compound is a white solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of formamides, such as “n-(5-Fluoro-2-methylphenyl)formamide”, can be achieved through the N-formylation of amines . This process involves the use of formic acid or ethyl formate as a formylating agent . The reaction can proceed without the need for a catalyst and can be carried out under solvent-free conditions .


Molecular Structure Analysis

The InChI code for “n-(5-Fluoro-2-methylphenyl)formamide” is 1S/C8H8FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) . This indicates the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring .


Physical And Chemical Properties Analysis

“N-(5-Fluoro-2-methylphenyl)formamide” is a white solid . It has a molecular weight of 153.16 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Serotonin 1A Receptors in Alzheimer's Disease

  • A selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related to n-(5-Fluoro-2-methylphenyl)formamide, was used for quantifying 5-HT(1A) receptor densities in Alzheimer's disease patients. This study highlights the potential of such compounds in neuroimaging and understanding neurodegenerative diseases (Kepe et al., 2006).

Synthesis of 2-Fluorocarboxylic Acids and 1-Fluoroalkyl Benzenes

  • Alkali metal fluorides in formamide, including derivatives of n-(5-Fluoro-2-methylphenyl)formamide, have been used for the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes. These findings are significant for chemical synthesis and pharmaceutical applications (Fritz-Langhals, 1994).

Computational Analysis of Stable Conformations

  • Research on the computation of stable conformations of formamide and its methyl derivatives, including compounds like n-(5-Fluoro-2-methylphenyl)formamide, provides insights into molecular dynamics and conformational studies in chemistry (Walther, 1987).

Anticancer Activity of Related Compounds

  • A compound structurally similar to n-(5-Fluoro-2-methylphenyl)formamide demonstrated inhibition of cancer cell proliferation, underscoring the potential therapeutic applications of such compounds in oncology (Hao et al., 2017).

Studies in Asymmetric Catalysis

  • Chiral formamides, closely related to n-(5-Fluoro-2-methylphenyl)formamide, have been used as catalysts in asymmetric synthesis, highlighting their significance in stereoselective chemical processes (Iseki et al., 1999).

Pharmacological Studies

  • Derivatives of n-(5-Fluoro-2-methylphenyl)formamide have been investigated in pharmacological studies, revealing insights into their metabolic and disposition profiles in humans, which is crucial for drug development (Mamaril-Fishman et al., 2014).

Exploration in NK1 Receptor Antagonism

  • Studies on novel druglike NK(1) receptor antagonists involved suitably substituted derivatives of n-(5-Fluoro-2-methylphenyl)formamide. This research is relevant for developing new therapeutic agents (Di Fabio et al., 2009).

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJLDNYAIHHJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285117
Record name n-(5-fluoro-2-methylphenyl)formamide
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URL https://comptox.epa.gov/dashboard/DTXSID40285117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(5-Fluoro-2-methylphenyl)formamide

CAS RN

366-48-3
Record name N-(5-Fluoro-2-methylphenyl)formamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 366-48-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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